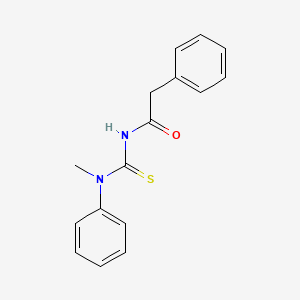

N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a phenylacetamide moiety, making it a unique and versatile molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with methyl isothiocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The overall reaction can be represented as follows:

2-phenylacetic acid+methyl isothiocyanate→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Reaction with Amines

The thiourea group undergoes nucleophilic reactions with primary or secondary amines to form substituted guanidines. For example:

Thiourea+R-NH2→Guanidine derivative+H2S

This reaction is facilitated in polar aprotic solvents (e.g., DMF) under mild heating (50–60°C) . In a related study, thiourea analogs reacted with ammonia to yield aryl thioureas, which were further condensed with α-bromocarbonyl compounds to form thiazoles .

Alkylation Reactions

The sulfur atom in the thiourea group acts as a nucleophile, enabling alkylation with alkyl halides or α-halocarbonyl compounds. For instance:

Thiourea+R-X→S-Alkylated thiourea+HX

In a synthesis protocol for similar N-phenylacetamide derivatives, α-bromophenylethanones were used to alkylate thioureas, forming thiazole heterocycles . This reaction typically requires refluxing in ethanol or dichloromethane .

Oxidation Reactions

The thiourea group is susceptible to oxidation, forming urea derivatives. For example:

Thiourea+H2O2→Urea+S

In biological systems, this oxidation can modulate enzymatic activity, as seen in thiourea-based tyrosinase inhibitors . Controlled oxidation with hydrogen peroxide (30%) at room temperature is a common laboratory method .

Complexation with Metal Ions

Thiourea derivatives exhibit strong coordination with transition metals (e.g., Cu²⁺, Fe³⁺) due to their sulfur and nitrogen donor atoms. For example:

Thiourea+Cu2+→[Cu(thiourea)n]2+

Such complexes are studied for antimicrobial and catalytic applications. A 2024 review highlighted halogenated copper(II) thiourea complexes with enhanced antitubercular activity .

Condensation with Carbonyl Compounds

The thiourea group reacts with aldehydes or ketones to form Schiff bases. For instance:

Thiourea+RCHO→Schiff base+H2O

In a 2025 study, carbamothioyl hydrazones derived from similar compounds showed potent tyrosinase inhibition (IC₅₀ = 22.90 µM) .

Applications De Recherche Scientifique

Antibacterial Activity

Research has shown that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds similar to N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide can effectively inhibit the growth of various bacterial strains including Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, indicating a potency comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Studies reveal that certain derivatives can target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations. For example, compounds with IC50 values ranging from 3 to 14 µM have shown efficacy against various cancer cell lines including those related to pancreatic, prostate, and breast cancers . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly influence the anticancer activity of these compounds .

Antituberculosis Activity

The antituberculosis potential of thiourea derivatives has been explored, with findings suggesting that they can act as effective inhibitors of Mycobacterium tuberculosis. Certain derivatives demonstrated MIC values between 2 to 8 µg/mL against multidrug-resistant strains, showcasing their promise as therapeutic agents in combating tuberculosis . The structural components of these compounds are crucial for their activity against resistant strains.

Drug Delivery Systems

The incorporation of thiourea derivatives into drug delivery systems represents an innovative approach to enhance therapeutic efficacy. Nanoparticle-based drug delivery systems utilizing polymeric carriers have been developed to improve the bioavailability and targeted delivery of anticancer drugs. These systems can encapsulate various therapeutic agents, including thiourea derivatives, allowing for controlled release and enhanced stability in biological environments .

Case Studies in Drug Delivery

Several case studies illustrate the successful application of nanoparticle systems for delivering thiourea derivatives:

- Cancer Therapy : Research has highlighted the use of lipid-coated nanoparticles that enhance the biocompatibility and pharmacokinetics of encapsulated drugs. These systems allow for prolonged circulation time and targeted delivery to tumor sites .

- Combination Therapies : Studies have shown that combining thiourea derivatives with established chemotherapeutics within nanoparticle formulations can lead to synergistic effects, improving overall treatment outcomes in cancer models .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or modulate receptor function. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-phenylthiourea: Similar structure but lacks the phenylacetamide moiety.

N-methylthiourea: Similar structure but lacks the phenyl groups.

2-phenylacetamide: Lacks the thiourea group.

Uniqueness

N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide is unique due to the presence of both the thiourea and phenylacetamide groups, which confer distinct chemical and biological properties

Activité Biologique

N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide is a synthetic compound belonging to the class of thiourea derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

Overview of Thiourea Derivatives

Thiourea derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds often exhibit significant antibacterial, anticancer, and antifungal properties. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for further investigation.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit notable antibacterial properties against a range of pathogens. For instance, studies have demonstrated that certain thiourea compounds show effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|---|

| This compound | E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 | |

| S. typhi | 40 µg/mL | 30 | |

| K. pneumoniae | 50 µg/mL | 19 |

These findings suggest that this compound possesses comparable antibacterial efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant inhibitory activity against breast cancer (MCF-7), cervical carcinoma (HeLa), and lung cancer (A549) cell lines.

Table 2: Cytotoxic Effects of Thiourea Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 225 |

| HeLa | 210 | |

| A549 | 250 |

In vitro studies revealed that treatment with this compound resulted in altered cell morphology and significant reductions in cell viability, indicating its potential as an anticancer agent .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Specifically, studies on carbonic anhydrase (CA) inhibition have shown promising results:

Table 3: Carbonic Anhydrase Inhibition by Thiourea Derivatives

| Compound | Isoform | Inhibition Constant (Ki) (nM) |

|---|---|---|

| This compound | hCA I | 58.20 |

| hCA II | 56.30 |

These results indicate that the compound exhibits selective inhibition towards certain isoforms of carbonic anhydrase, which is crucial in various physiological processes and disease mechanisms .

Case Studies

Several case studies have highlighted the biological activity of thiourea derivatives similar to this compound:

- Antibacterial Efficacy : A study demonstrated that a series of thiourea derivatives exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, emphasizing the need for new therapeutic agents in combating antibiotic resistance .

- Anticancer Properties : Another investigation reported that specific thiourea derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways, showcasing their potential as chemotherapeutic agents .

- Enzyme Inhibition Mechanism : Research into the mechanism of action for carbonic anhydrase inhibitors revealed that certain thiourea compounds effectively bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity .

Propriétés

IUPAC Name |

N-[methyl(phenyl)carbamothioyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-18(14-10-6-3-7-11-14)16(20)17-15(19)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOYNISHBLLIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.